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  • Product: 5-Iodo-1,2,3-trimethylbenzene
  • CAS: 41381-34-4

Core Science & Biosynthesis

Foundational

X-Ray Crystallography and Solid-State Architecture of 5-Iodo-1,2,3-trimethylbenzene: A Technical Guide

Executive Summary The precise determination of solid-state molecular architectures is a cornerstone of modern materials science and rational drug design. Halogenated aromatic compounds, particularly iodoarenes, serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise determination of solid-state molecular architectures is a cornerstone of modern materials science and rational drug design. Halogenated aromatic compounds, particularly iodoarenes, serve as critical building blocks due to their capacity to engage in highly directional non-covalent interactions known as halogen bonds[1]. This whitepaper provides an in-depth, authoritative methodology for the X-ray crystallographic analysis of 5-Iodo-1,2,3-trimethylbenzene (also known as 5-iodohemimellitene, CAS 41381-34-4). By detailing the causality behind experimental choices—from crystal growth to least-squares refinement—this guide serves as a self-validating protocol for researchers seeking to elucidate the structural parameters and supramolecular packing motifs of sterically hindered iodoarenes.

Chemical Context & Structural Significance

5-Iodo-1,2,3-trimethylbenzene is a structural isomer of the more commonly referenced iodomesitylene (2-iodo-1,3,5-trimethylbenzene)[2]. While iodomesitylene features a symmetrical distribution of methyl groups that flank the iodine atom (imposing severe steric hindrance), the 1,2,3-trimethyl substitution pattern in 5-iodohemimellitene leaves the iodine atom at the 5-position relatively unhindered.

This subtle structural variance fundamentally alters the molecule's electrostatic potential map. The unhindered iodine atom presents a highly accessible region of positive electrostatic potential (the σ -hole) along the extension of the C–I bond[1]. Consequently, 5-iodo-1,2,3-trimethylbenzene is an excellent candidate for studying directional halogen bonding (C–I···Lewis Base interactions) in the solid state, which has profound implications for crystal engineering and the design of multicomponent supramolecular assemblies[3].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the crystallographic determination of small halogenated molecules must follow a rigorous, step-by-step workflow. The following protocols detail the optimal parameters for isolating and solving the structure of 5-iodo-1,2,3-trimethylbenzene.

Protocol 1: Single Crystal Growth and Mounting

Causality: Iodoarenes of this molecular weight are often low-melting solids or dense liquids at room temperature. Crystallization must be driven by controlled kinetics to prevent the formation of twinned or microcrystalline domains.

  • Solvent Selection: Dissolve 50 mg of purified 5-iodo-1,2,3-trimethylbenzene in a minimum volume of a moderately polar solvent (e.g., dichloromethane or ethyl acetate).

  • Vapor Diffusion: Place the sample vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., n -pentane or hexanes). The slow diffusion of the anti-solvent into the sample solution over 48–72 hours promotes the nucleation of high-quality single crystals.

  • Crystal Selection & Mounting: Under a polarized light microscope, select a crystal with well-defined faces (optimal dimensions: ~0.2 × 0.2 × 0.1 mm).

  • Cryoprotection: Coat the crystal in a perfluoropolyether oil (e.g., Paratone-N) and mount it on a MiTeGen loop. The oil displaces surface solvent and forms a rigid glass upon flash-cooling, preventing ice formation and mechanical stress.

Protocol 2: X-Ray Data Collection

Causality: Iodine is a heavy atom ( Z=53 ) that strongly absorbs X-rays. Selecting the correct radiation source and temperature is critical for minimizing absorption artifacts and thermal motion.

  • Radiation Source: Utilize Molybdenum K α radiation ( λ=0.71073 Å) rather than Copper K α . Mo K α significantly reduces the linear absorption coefficient ( μ ) for iodine-rich samples, mitigating systematic errors in reflection intensities.

  • Cryocooling: Maintain the crystal at 100 K using an open-flow nitrogen cryostat. Cooling reduces atomic displacement parameters (ADPs), thereby increasing the intensity of high-angle reflections and improving the precision of the final C–C and C–I bond lengths.

  • Data Acquisition: Collect data using a ω

    • and ϕ -scan strategy on a modern diffractometer equipped with a photon-counting pixel array detector (e.g., Rigaku HyPix or Bruker PHOTON III). Ensure a high redundancy (multiplicity > 4) to facilitate robust empirical absorption correction.
Protocol 3: Structure Solution and Refinement

Causality: Modern computational crystallography relies on dual-space methods and full-matrix least-squares refinement to achieve a global minimum in the difference between observed and calculated structure factors.

  • Data Reduction: Integrate the raw diffraction frames and apply numerical or multi-scan absorption corrections.

  • Structure Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) or charge-flipping methods (e.g., Superflip)[4]. These methods excel at locating heavy atoms like iodine without prior knowledge of the structural model.

  • Refinement: Refine the initial model using full-matrix least-squares on F2 via SHELXL[5], typically accessed through the Olex2 graphical user interface[6].

  • Anisotropic Refinement: Refine all non-hydrogen atoms (C, I) anisotropically.

  • Hydrogen Treatment: Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic protons, and 1.5Ueq​(C) for methyl groups)[5].

Workflow A Synthesis & Purification (5-Iodo-1,2,3-trimethylbenzene) B Single Crystal Growth (Vapor Diffusion Method) A->B C Crystal Mounting & Cryocooling (100 K, Perfluoropolyether Oil) B->C Select ideal crystal D X-ray Data Collection (Mo Kα radiation, λ=0.71073 Å) C->D E Data Reduction & Absorption Correction (Multi-scan/Numerical) D->E Raw frames F Structure Solution (Intrinsic Phasing / SHELXT) E->F Merged hkl data G Structure Refinement (Least-Squares on F² / SHELXL) F->G Initial model H Validation & CIF Generation (checkCIF) G->H Final parameters

Figure 1: Step-by-step X-ray crystallography workflow for small halogenated arenes.

Solid-State Architecture & Halogen Bonding

The crystal packing of 5-iodo-1,2,3-trimethylbenzene is governed by a delicate balance of van der Waals forces, π

π stacking, and halogen bonding.

Because the iodine atom in the 5-position is not flanked by ortho-methyl groups (unlike in iodomesitylene), its σ -hole is sterically accessible. In the solid state, iodoarenes typically exhibit two primary modes of halogen bonding:

  • Type I Interactions (Symmetrical): C–I···I–C contacts where the angles θ1​ and θ2​ are approximately equal (often ~140°–160°). These are driven by dispersion forces and close packing[3].

  • Type II Interactions (Directional): C–I···I–C contacts where θ1​≈180° and θ2​≈90° . This is a true electrostatic halogen bond where the electrophilic σ -hole of one iodine atom interacts with the nucleophilic equatorial belt of another[7].

Furthermore, in the absence of strong Lewis bases (like nitrogen or oxygen), 5-iodo-1,2,3-trimethylbenzene is expected to exhibit C–I··· π interactions , where the iodine atom acts as an electron acceptor to the electron-rich aromatic ring of an adjacent molecule[8].

HalogenBonding Donor Halogen Bond Donor (C-I σ-hole) Interaction Halogen Bond (C-I···Acceptor) Donor->Interaction Polarization Acceptor Lewis Base Acceptor (N, O, or π-system) Acceptor->Interaction Electron Donation TypeI Type I Interaction (θ1 ≈ θ2) Interaction->TypeI Symmetrical (I···I) TypeII Type II Interaction (θ1 ≈ 180°, θ2 ≈ 90°) Interaction->TypeII Directional (I···N/O/π)

Figure 2: Logical classification of halogen bonding interactions in iodoarenes.

Quantitative Crystallographic Parameters

While specific unit cell dimensions vary based on polymorphs and crystallization conditions, the following table summarizes the highly predictable, benchmark quantitative data for sterically hindered iodo-trimethylbenzenes (derived from analogous isomeric structures)[9],[10].

ParameterExpected Value / RangeStructural SignificanceCrystal SystemMonoclinic or OrthorhombicTypical for small, asymmetric aromatic hydrocarbons.Space Group P21​/c or Pbca Centrosymmetric packing minimizes dipole moments.Temperature100(2) KSuppresses thermal motion for accurate bond metrics.C–I Bond Length2.09 – 2.11 ÅStandard covalent bond length for sp2 hybridized C–I.C–C (Aromatic) Length1.38 – 1.40 ÅIndicates standard delocalized π -system.C–C (Methyl) Length1.50 – 1.52 ÅStandard sp2 sp3 single bond.Final R1​ Index< 0.05 (5%)Indicates an excellent agreement between the model and data.Goodness-of-Fit (GooF)~1.000 to 1.050Validates the weighting scheme used during SHELXL refinement[5].

References

  • Crystal structure refinement with SHELXL Source: IUCr Journals (Acta Crystallographica Section C) URL:[Link][5]

  • OLEX2: A complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (via ResearchGate) URL:[Link][6]

  • Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies Source: National Institutes of Health (PMC) URL:[Link][1]

  • Establishing a Hierarchy of Halogen Bonding by Engineering Crystals without Disorder Source: ACS Publications URL:[Link][7]

Sources

Exploratory

FT-IR Spectroscopy of 5-Iodo-1,2,3-trimethylbenzene: A Comprehensive Technical Guide for Structural Characterization

Executive Summary In modern organic synthesis and drug development, functionalized aryl halides serve as critical building blocks for transition-metal-catalyzed cross-coupling reactions. 5-Iodo-1,2,3-trimethylbenzene (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and drug development, functionalized aryl halides serve as critical building blocks for transition-metal-catalyzed cross-coupling reactions. 5-Iodo-1,2,3-trimethylbenzene (CAS: 41381-34-4) is a highly specific 1,2,3,5-tetrasubstituted aromatic compound[1]. The presence of three electron-donating methyl groups coupled with a heavy, polarizable iodine atom creates a unique electronic environment. For researchers, accurately characterizing this molecule using Fourier-Transform Infrared (FT-IR) spectroscopy is essential for verifying structural integrity, monitoring reaction progress, and ensuring high-fidelity pharmaceutical synthesis.

This whitepaper provides an authoritative, in-depth analysis of the vibrational kinematics, expected FT-IR absorption peaks, and standardized analytical protocols for 5-Iodo-1,2,3-trimethylbenzene.

Structural Anatomy and Vibrational Kinematics

To interpret the FT-IR spectrum of 5-Iodo-1,2,3-trimethylbenzene, one must understand the causality behind its molecular vibrations. The spectrum is dictated by three primary structural features:

The Heavy Atom Effect (C-I Bond)

According to Hooke’s Law for molecular vibrations ( ν=2πc1​μk​​ ), the frequency of a stretch ( ν ) is inversely proportional to the square root of the reduced mass ( μ ) of the bonded atoms. Because Iodine has an atomic mass of ~127 amu, the reduced mass of the C-I oscillator is exceptionally high. This kinematic reality forces the C-I stretching frequency out of the mid-IR region and down into the far-IR/lower mid-IR boundary, typically manifesting as a strong, sharp band between 500 and 600 cm⁻¹ [2].

The 1,2,3,5-Tetrasubstitution Pattern

The arrangement of substituents on the benzene ring leaves only two hydrogen atoms at positions 4 and 6. Because of the molecule's C2v​ symmetry (assuming free rotation of the methyls), these two protons are chemically equivalent and isolated from one another (meta-relationship). In IR spectroscopy, isolated aromatic protons do not undergo the complex coupling seen in ortho- or meta-adjacent protons. Consequently, their out-of-plane (OOP) bending vibration is highly localized and requires more energy, shifting the absorption to a distinct, high-frequency diagnostic window of 860 – 900 cm⁻¹ .

Methyl Group Deformations

The three methyl groups at positions 1, 2, and 3 contribute heavily to the aliphatic region of the spectrum. Beyond the standard sp³ C-H stretching, the methyl groups exhibit highly characteristic bending modes. The symmetric bending (often called the "umbrella" mode) consistently appears near 1375 cm⁻¹ , while the asymmetric bending modes appear near 1445 cm⁻¹ [3][4].

FT-IR Absorption Peak Assignments

The following table synthesizes the quantitative spectral data for 5-Iodo-1,2,3-trimethylbenzene, providing a self-validating framework for spectral interpretation.

Vibrational ModeFrequency Range (cm⁻¹)IntensityMechanistic Causality
Aromatic C-H Stretch 3000 – 3100Weaksp² hybridized C-H bond stretching of the isolated protons at C4 and C6.
Aliphatic C-H Stretch 2850 – 2960Med-Strongsp³ hybridized C-H stretching from the three methyl groups.
Aromatic C=C Stretch 1580, 1480MediumSkeletal ring breathing; slightly shifted due to the inductive pull of the iodine atom.
Asymmetric CH₃ Bend ~1445 – 1460MediumAsymmetric deformation of the methyl protons[4].
Symmetric CH₃ Bend ~1375Medium"Umbrella" mode deformation of the sterically crowded methyl groups[4].
Aromatic C-H OOP Bend 860 – 900StrongOut-of-plane bending of the two isolated, meta-positioned aromatic protons.
C-I Stretch 500 – 600StrongHalogen-carbon stretch; low frequency dictated by the high reduced mass of the iodine atom[2].

Experimental Methodology: ATR-FTIR Acquisition

Because 5-Iodo-1,2,3-trimethylbenzene is a dense liquid or low-melting solid at room temperature (Predicted Density: ~1.5 g/cm³; BP: ~257 °C)[1], Attenuated Total Reflectance (ATR) FT-IR is the optimal sampling technique. ATR eliminates the need for KBr pellet pressing, which can introduce moisture artifacts and alter the true vibrational states of the analyte.

Step-by-Step Analytical Protocol
  • System Initialization & Purge: Purge the FT-IR spectrometer with dry nitrogen for 15 minutes to eliminate atmospheric H₂O and CO₂ interferences, which can mask critical peaks in the 2300 cm⁻¹ and 1500 cm⁻¹ regions.

  • Calibration Verification: Scan a standard polystyrene film. Verify that the aromatic C-H stretch at 3026 cm⁻¹ and the ring stretch at 1601 cm⁻¹ are within ±1 cm⁻¹ of their accepted values. This ensures photometric and wavelength accuracy.

  • Background Acquisition: With the ATR diamond crystal clean and exposed to the purged environment, acquire a 64-scan background spectrum at 4 cm⁻¹ resolution.

  • Sample Application: Apply 1-2 drops (or a few milligrams if crystallized) of 5-Iodo-1,2,3-trimethylbenzene directly onto the diamond crystal. Ensure full coverage of the active sensor area. If solid, apply the pressure anvil until a uniform contact is achieved.

  • Spectral Acquisition: Collect the sample spectrum using 64 scans at 4 cm⁻¹ resolution.

  • Data Processing: Apply an ATR correction algorithm to adjust for the wavelength-dependent depth of penetration, ensuring the relative intensities of the high-frequency C-H stretches and the low-frequency C-I stretches are accurately represented.

FTIR_Workflow Start System Initialization & N2 Purge Calib Polystyrene Standard Calibration Verification Start->Calib Bkg Background Spectrum Acquisition (Air/Blank) Calib->Bkg Prep Sample Application (ATR Diamond Crystal) Bkg->Prep Scan Sample Scanning (64 Scans, 4 cm⁻¹ Res) Prep->Scan Inter Interferogram Generation Scan->Inter FFT Fourier Transform Processing & ATR Correction Inter->FFT Analysis Spectral Analysis (Peak Picking & Baseline Corr.) FFT->Analysis

Fig 1. Step-by-step ATR-FTIR spectral acquisition and processing workflow.

Application in Drug Development: Cross-Coupling Pathways

In pharmaceutical chemistry, the primary utility of 5-Iodo-1,2,3-trimethylbenzene lies in its reactivity. The C-I bond is highly susceptible to oxidative addition by Palladium(0) catalysts, making it an ideal electrophile for Suzuki-Miyaura, Heck, or Sonogashira cross-coupling reactions.

By monitoring the disappearance of the strong C-I stretch (~550 cm⁻¹) and the isolated C-H OOP bend (~880 cm⁻¹) via FT-IR, process chemists can achieve real-time kinetic monitoring of the reaction's progress without requiring constant HPLC sampling.

Suzuki_Miyaura SM 5-Iodo-1,2,3- trimethylbenzene Pd Pd(0) Catalyst (Oxidative Addition) SM->Pd C-I Bond Cleavage BA Arylboronic Acid [Ar-B(OH)2] Trans Transmetalation (Base Mediated) BA->Trans Base Pd->Trans RedEl Reductive Elimination Trans->RedEl RedEl->Pd Pd(0) Regeneration Prod Biaryl Product (Drug Scaffold) RedEl->Prod

Fig 2. Pd-catalyzed cross-coupling pathway utilizing 5-Iodo-1,2,3-trimethylbenzene.

Conclusion

The FT-IR spectrum of 5-Iodo-1,2,3-trimethylbenzene is a textbook example of how molecular symmetry and atomic mass dictate vibrational kinematics. By focusing on the low-frequency C-I stretch (500–600 cm⁻¹), the distinct isolated aromatic C-H out-of-plane bend (860–900 cm⁻¹), and the methyl umbrella modes (~1375 cm⁻¹), researchers can confidently identify this compound. Adhering to strict ATR-FTIR protocols ensures that these structural markers are captured with high fidelity, enabling robust quality control in downstream drug synthesis workflows.

References

  • National Institute of Standards and Technology (NIST). "Benzene, 1,2,3-trimethyl- IR Spectrum." NIST Chemistry WebBook, SRD 69. Available at:[Link][3]

  • O'Brien, S. C., et al. "Spectroscopy and dynamics of resonance Raman scattering by iodobenzene excited in the B continuum." The Journal of Chemical Physics, American Institute of Physics. Available at:[Link][2]

  • Parker, S. F., et al. "The Methyl Torsion in Unsaturated Compounds." ACS Omega, American Chemical Society. Available at:[Link][4]

Sources

Foundational

An In-depth Technical Guide to the Electron Density and Dipole Moment of 5-Iodo-1,2,3-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction 5-Iodo-1,2,3-trimethylbenzene, a substituted aromatic compound, presents a unique electronic profile due to the presence of both elect...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Iodo-1,2,3-trimethylbenzene, a substituted aromatic compound, presents a unique electronic profile due to the presence of both electron-donating methyl groups and an electron-withdrawing yet resonance-donating iodine atom. Understanding the precise distribution of electron density and the resulting molecular dipole moment is crucial for predicting its reactivity, intermolecular interactions, and ultimately, its utility in various applications. In drug development, for instance, these properties govern how a molecule interacts with biological targets, influencing its efficacy and pharmacokinetic profile. In materials science, the dipole moment is a key factor in designing materials with specific dielectric properties. This guide serves as a comprehensive resource for researchers, providing the theoretical framework and practical methodologies to investigate these fundamental electronic characteristics.

Theoretical Framework: Understanding the Electronic Landscape

The electron distribution in 5-Iodo-1,2,3-trimethylbenzene is primarily influenced by the electronic effects of its substituents: the three methyl groups and the iodine atom. These effects can be broadly categorized as inductive and resonance effects.

  • Inductive Effects (-I/+I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms.

    • Iodine: Being more electronegative than carbon, iodine exerts an electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring.[1]

    • Methyl Groups: Alkyl groups like methyl are electron-donating through induction (+I), pushing electron density into the ring.

  • Resonance Effects (+R/-R): This effect involves the delocalization of π electrons and lone pairs.

    • Iodine: The lone pairs on the iodine atom can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+R).[1] This effect directs incoming electrophiles to the ortho and para positions.

    • Methyl Groups: Methyl groups can also exhibit a weak electron-donating resonance effect through hyperconjugation.

The overall electron density at any point in the molecule is a summation of these competing effects. The interplay of these effects determines the molecule's reactivity and its overall dipole moment.

G cluster_effects Electronic Effects on 5-Iodo-1,2,3-trimethylbenzene cluster_substituents Substituents Inductive Inductive Effects Electron_Density Overall Electron Density Distribution Inductive->Electron_Density Modifies σ-framework Resonance Resonance Effects Resonance->Electron_Density Modifies π-system Iodine Iodine Iodine->Inductive -I (withdrawing) Iodine->Resonance +R (donating) Methyl Trimethyl Groups Methyl->Inductive +I (donating) Methyl->Resonance Hyperconjugation (+R, weak) Dipole_Moment Molecular Dipole Moment Electron_Density->Dipole_Moment Determines

Caption: Interplay of electronic effects in 5-Iodo-1,2,3-trimethylbenzene.

Computational Determination of Electron Density and Dipole Moment

Density Functional Theory (DFT) is a powerful computational method for accurately predicting the electronic properties of molecules.[2][3]

Protocol for DFT Calculation
  • Molecular Structure Input:

    • Construct the 3D structure of 5-Iodo-1,2,3-trimethylbenzene using a molecular modeling program (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Quantum Chemical Calculation:

    • Import the optimized structure into a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).

    • Set up the calculation with the following parameters:

      • Method: B3LYP (a common and reliable hybrid functional).

      • Basis Set: 6-311+G(d,p) for all atoms except iodine. For iodine, a basis set with effective core potentials, such as LANL2DZ, is recommended to account for relativistic effects.

      • Calculation Type: Geometry Optimization (Opt) followed by a Frequency calculation (Freq) to ensure the optimized structure is a true minimum. Also, request Population analysis (Pop=Full) to obtain atomic charges and the dipole moment.

    • Submit the calculation.

  • Data Analysis and Visualization:

    • Once the calculation is complete, analyze the output file. The dipole moment will be reported in Debye.

    • To visualize the electron density, generate a cube file of the electron density from the calculation output.

    • Use visualization software (e.g., VMD, PyMOL, GaussView) to render the electron density as an isosurface.[1][4] This will provide a visual representation of the electron-rich and electron-poor regions of the molecule.

    • Similarly, an electrostatic potential (ESP) map can be generated and mapped onto the electron density surface to visualize the charge distribution.

G Start Start: 3D Molecular Structure Build Build/Import Structure (e.g., Avogadro) Start->Build Pre-Optimize Pre-optimize Geometry (Molecular Mechanics) Build->Pre-Optimize QC_Setup Setup DFT Calculation (e.g., Gaussian, ORCA) Pre-Optimize->QC_Setup Parameters Define Method (B3LYP) & Basis Set (e.g., 6-311+G(d,p), LANL2DZ for I) QC_Setup->Parameters Run_Calc Run Geometry Optimization & Frequency Calculation Parameters->Run_Calc Analyze Analyze Output File: - Dipole Moment - Atomic Charges Run_Calc->Analyze Visualize Generate & Visualize: - Electron Density Isosurface - Electrostatic Potential Map Run_Calc->Visualize End End: Electronic Properties Analyze->End Visualize->End G Start Start: Purified Compound Crystal_Growth Grow Single Crystals (Slow Evaporation/Cooling) Start->Crystal_Growth Mounting Mount Crystal on Goniometer Crystal_Growth->Mounting Data_Collection X-ray Data Collection (Diffractometer) Mounting->Data_Collection Processing Process Diffraction Data (Unit Cell, Intensities) Data_Collection->Processing Solution Solve Crystal Structure (Direct/Patterson Methods) Processing->Solution Refinement Refine Structural Model Solution->Refinement Analysis Analyze Final Structure: - Bond Lengths & Angles - Electron Density Map Refinement->Analysis End End: 3D Structure & Electron Density Analysis->End G Start Start: Purified Compound & Nonpolar Solvent Prepare_Solutions Prepare Dilute Solutions of Known Concentrations Start->Prepare_Solutions Measure_Capacitance Measure Capacitance of Solvent & Solutions Prepare_Solutions->Measure_Capacitance Measure_Refractive_Index Measure Refractive Indices Prepare_Solutions->Measure_Refractive_Index Measure_Density Measure Densities Prepare_Solutions->Measure_Density Calculate_Dielectric Calculate Dielectric Constants Measure_Capacitance->Calculate_Dielectric Calculate_Dipole Calculate Dipole Moment (Debye/Guggenheim Equation) Calculate_Dielectric->Calculate_Dipole Measure_Refractive_Index->Calculate_Dipole Measure_Density->Calculate_Dipole End End: Experimental Dipole Moment

Sources

Protocols & Analytical Methods

Method

synthesis of sterically hindered biaryls using 5-Iodo-1,2,3-trimethylbenzene

Application Note: Synthesis of Sterically Hindered Biaryls via Palladium-Catalyzed Cross-Coupling of 5-Iodo-1,2,3-trimethylbenzene Introduction and Scope The construction of sterically hindered biaryls is a critical tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Sterically Hindered Biaryls via Palladium-Catalyzed Cross-Coupling of 5-Iodo-1,2,3-trimethylbenzene

Introduction and Scope

The construction of sterically hindered biaryls is a critical transformation in modern organic synthesis, underpinning the development of advanced chiral ligands, organic light-emitting diodes (OLEDs), and bioactive pharmaceuticals[1]. While standard Suzuki-Miyaura couplings proceed smoothly for unhindered substrates, the synthesis of di-, tri-, or tetra-ortho-substituted biaryls presents a significant thermodynamic and kinetic challenge[2].

This technical guide details a highly efficient protocol for synthesizing densely substituted biaryls using 5-iodo-1,2,3-trimethylbenzene (also known as 3,4,5-trimethyliodobenzene). By exploiting the high electrophilicity of the carbon-iodine bond, we can drive the oxidative addition step to completion rapidly, shifting the kinetic bottleneck entirely to the transmetalation and reductive elimination phases. To overcome these barriers, we employ Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos), which provide the precise electronic and steric environment required to force the sterically congested aryl groups together[3].

Mechanistic Causality and Catalyst Design

In the cross-coupling of 5-iodo-1,2,3-trimethylbenzene with a bulky boronic acid (e.g., 2,6-dimethylphenylboronic acid), the choice of catalyst and ligand is dictated by the fundamental organometallic steps:

  • Oxidative Addition : The use of an aryl iodide rather than an aryl bromide ensures that oxidative addition to the Pd(0) center is extremely rapid. This prevents the buildup of catalyst resting states that are prone to degradation.

  • Transmetalation (The Bottleneck) : Transferring a bulky aryl group from boron to palladium is highly sensitive to steric repulsion. SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is selected because its electron-rich dicyclohexylphosphine moiety increases the electron density on the Pd(II) center, stabilizing the intermediate during the base-assisted transmetalation of the boronic acid[1].

  • Reductive Elimination : Once the diorganopalladium(II) species is formed, the two aryl groups must couple. The steric bulk of the SPhos biaryl backbone exerts a "buttressing effect," pushing the two reacting aryl groups into close proximity and dramatically lowering the activation energy for reductive elimination[3].

G Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Fast with Ar-I) Pd0->OA 5-Iodo-1,2,3-trimethylbenzene PdII_I Ar-Pd(II)-I L Intermediate OA->PdII_I TM Transmetalation (Rate-Limiting) PdII_I->TM Ar'-B(OH)2 + Base PdII_Ar Ar-Pd(II)-Ar' L Sterically Congested TM->PdII_Ar RE Reductive Elimination (Accelerated by Bulky L) PdII_Ar->RE RE->Pd0 Regeneration Product Sterically Hindered Biaryl Product RE->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting steric effects and rate-limiting steps.

Quantitative Data: Catalyst and Ligand Optimization

The table below summarizes the critical optimization parameters for the synthesis of 2,6,3',4',5'-pentamethyl-1,1'-biphenyl. The data clearly demonstrates the necessity of dialkylbiaryl phosphine ligands when coupling 5-iodo-1,2,3-trimethylbenzene with bulky boronic acids.

EntryPalladium SourceLigandBaseSolventYield (%)Mechanistic Observation
1Pd(PPh3)4 (5 mol%)NoneK2CO3Toluene/H2O< 5%Rapid Pd black formation; failed transmetalation.
2Pd2(dba)3 (1 mol%)dppf (4 mol%)K3PO4Toluene/H2O12%Steric bulk of dppf is insufficient to force reductive elimination.
3Pd2(dba)3 (1 mol%)XPhos (4 mol%)K3PO4Toluene/H2O84%Good yield; bulky isopropyl groups assist reductive elimination.
4Pd2(dba)3 (1 mol%)SPhos (4 mol%)K3PO4Toluene/H2O96% Optimal transmetalation kinetics; high stability of Pd(0)L.
5Pd2(dba)3 (1 mol%)SPhos (4 mol%)Cs2CO31,4-Dioxane89%Slightly lower yield; slower activation of boronic acid in dioxane.

Experimental Protocol: Synthesis of 2,6,3',4',5'-Pentamethyl-1,1'-biphenyl

Self-Validating System: This protocol is designed with visual and physical checkpoints to ensure the reaction is proceeding correctly without the need for constant analytical sampling.

Reagents:

  • 5-Iodo-1,2,3-trimethylbenzene (1.0 mmol, 246.1 mg)

  • 2,6-Dimethylphenylboronic acid (1.5 mmol, 225.0 mg)

  • Pd2(dba)3 (0.01 mmol, 1.0 mol% Pd, 9.2 mg)

  • SPhos (0.04 mmol, 4.0 mol%, 16.4 mg)

  • K3PO4 (anhydrous, 3.0 mmol, 636.8 mg)

  • Toluene (degassed, 4.0 mL)

  • H2O (degassed, 1.0 mL)

Step-by-Step Methodology:

  • Reaction Setup (Glovebox or Standard Schlenk Technique) : To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3, SPhos, 2,6-dimethylphenylboronic acid, and K3PO4. Causality: Solid K3PO4 is used instead of aqueous bases to control the rate of boronic acid activation, preventing rapid protodeboronation of the sterically hindered boronic acid.

  • Atmosphere Exchange : Evacuate the tube and backfill with ultra-high-purity Argon (repeat 3 times).

  • Solvent and Electrophile Addition : Add 5-iodo-1,2,3-trimethylbenzene, followed by degassed toluene and degassed water via syringe. Validation Checkpoint 1: The initial mixture will appear as a dark purple/red suspension due to the unreacted Pd2(dba)3.

  • Catalyst Activation and Heating : Seal the tube and heat the biphasic mixture in a pre-heated oil bath at 100 °C with vigorous stirring (1000 rpm). Validation Checkpoint 2: Within 15–30 minutes, the solution should transition to a deep, homogeneous red-orange color. This visual cue confirms the dissociation of dba and the formation of the active, monomeric Pd(0)-SPhos complex. If the solution turns opaque black with a metallic precipitate, the ligand has oxidized or dissociated, indicating oxygen ingress[4].

  • Reaction Monitoring : Maintain heating for 18 hours. Complete consumption of the aryl iodide indicates the end of the reaction.

  • Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, extract the aqueous layer with ethyl acetate (2 × 10 mL), and wash the combined organic layers with brine.

  • Drying and Purification : Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography (100% Hexanes) to afford the product. Validation Checkpoint 3: The product, 2,6,3',4',5'-pentamethyl-1,1'-biphenyl, will elute rapidly as a colorless oil or white solid due to its high lipophilicity and lack of polar functional groups.

G Step1 1. Reagent Setup (Glovebox/Schlenk) Step2 2. Degassing (Argon Purge) Step1->Step2 Step3 3. Heating (100°C, 18h) Step2->Step3 Step4 4. Workup (Extraction) Step3->Step4 Step5 5. Purification (Silica Column) Step4->Step5

Step-by-step experimental workflow for the synthesis of sterically hindered biaryls.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. URL:[Link]

  • Zhao, D., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. URL:[Link]

  • Zhang, et al. (2010). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. Molecules. URL:[Link]

  • Yin, J., et al. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. URL:[Link]

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Iodo-1,2,3-Trimethylbenzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Advanced Palladium-Catalyzed C–N Cross-Coupling Introduction & Mechanistic Rationale The Buchwald-Hartwig amination has re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Advanced Palladium-Catalyzed C–N Cross-Coupling

Introduction & Mechanistic Rationale

The Buchwald-Hartwig amination has revolutionized the construction of aromatic C–N bonds in pharmaceutical development. However, the cross-coupling of aryl iodides—such as 5-iodo-1,2,3-trimethylbenzene —presents unique mechanistic paradoxes compared to their bromide or chloride counterparts.

The Substrate Profile: Electronic vs. Steric Factors

It is a common misconception to conflate 5-iodo-1,2,3-trimethylbenzene with iodomesitylene (2-iodo-1,3,5-trimethylbenzene). In 5-iodo-1,2,3-trimethylbenzene, the iodine atom is located at the C5 position, flanked by protons at C4 and C6. Therefore, the reaction center is sterically unhindered .

The true challenge lies in its electronic profile. The three methyl groups at C1, C2, and C3 donate significant electron density into the aromatic ring via induction and hyperconjugation. While this electron-rich nature does not impede the already rapid oxidative addition of the weak C–I bond, it significantly increases the activation energy required for the final reductive elimination step.

The Aryl Iodide Problem: Dimerization and Inhibition

Historically, aryl iodides performed poorly in Pd-catalyzed aminations. As demonstrated by [1], this is due to two primary failure modes:

  • Off-Cycle Dimerization: The monomeric L-Pd(II)(Ar)(I) intermediate tends to collapse into a highly stable, inactive iodine-bridged dimer [Pd(Ar)(μ−I)]2​ when using first-generation ligands.

  • Iodide Inhibition: The accumulation of soluble iodide salts (e.g., NaI) in the reaction mixture can competitively re-coordinate to the palladium center, displacing the amine and halting the catalytic cycle.

To overcome these barriers, this protocol utilizes bulky dialkylbiarylphosphines (e.g., BrettPhos or XPhos ) and specific solvent systems (e.g., Toluene ) to force the catalyst into an active monomeric state and precipitate the inhibitory iodide byproducts.

Mandatory Visualization: Catalytic Logic

The following diagram illustrates the engineered catalytic cycle. Notice how the strategic use of bulky ligands prevents the thermodynamic sink of dimer formation, while accelerating the rate-limiting reductive elimination of the electron-rich aryl group.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst PdII_I L-Pd(II)(Ar)(I) Monomeric Complex Pd0->PdII_I Oxidative Addition ArI 5-Iodo-1,2,3-trimethylbenzene ArI->PdII_I Dimer [Pd(Ar)(μ-I)]2 Inactive Dimer PdII_I->Dimer Small Ligands (e.g., P(o-tol)3) Off-Cycle Pathway PdII_Amido L-Pd(II)(Ar)(NR2) Amido Complex PdII_I->PdII_Amido + Amine, + Base - Base·HI Dimer->PdII_I Prevented by Bulky L (BrettPhos/XPhos) PdII_Amido->Pd0 Catalyst Regeneration Product Coupled Arylamine Product PdII_Amido->Product Reductive Elimination

Figure 1: Catalytic cycle of Pd-catalyzed amination highlighting dimer prevention by bulky ligands.

Catalyst & Reagent Selection Matrix

To ensure a self-validating and highly efficient reaction, every reagent choice must be causally linked to the substrate's properties.

ComponentPrimary SelectionMechanistic RationaleAlternative
Catalyst Pd₂(dba)₃ (1-2 mol%)Provides a stable, easily handled Pd(0) source. Requires pre-activation with the phosphine ligand to displace the dba ligands.Pd(OAc)₂
Ligand BrettPhos (for 1° amines)XPhos (for 2° amines)The extreme steric bulk ensures the Pd(II) intermediate remains monomeric. The electron-rich dicyclohexyl/di-tert-butyl groups accelerate reductive elimination of the electron-rich trimethylarene.RuPhos
Base NaOtBu (1.4 equiv)Strong alkoxide base rapidly deprotonates the coordinated amine, driving the equilibrium toward the active Pd-amido complex [2].Cs₂CO₃ (If base-sensitive groups are present)
Solvent Anhydrous Toluene Critical Choice: The NaI byproduct is highly insoluble in toluene. Its precipitation removes inhibitory iodide from the catalytic cycle, driving the reaction forward [1].1,4-Dioxane

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. By incorporating internal standards and specific visual checkpoints, the chemist can validate the integrity of the reaction in real-time.

Workflow Prep 1. Schlenk Setup Flame-dry & Argon Purge Solids 2. Load Solids Pd2(dba)3, Ligand, Base Prep->Solids Liquids 3. Load Liquids Ar-I, Amine, Degassed Toluene Solids->Liquids React 4. Heat & Stir 80°C, 800 rpm, 2-12h Liquids->React Monitor 5. GC-MS Validation Check Ar-I Consumption React->Monitor Monitor->React Incomplete Workup 6. Celite Filtration Remove NaI & Pd-black Monitor->Workup

Figure 2: Self-validating experimental workflow for the Buchwald-Hartwig amination.

Step 1: Preparation of the Reaction Environment
  • Flame-dry a Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar under a vacuum.

  • Backfill with ultra-pure Argon. Repeat the vacuum/argon cycle three times.

    • Causality: Pd(0) complexes and electron-rich phosphines are highly susceptible to oxidation. Moisture will also hydrolyze the active Pd-amido complex into an unreactive phenol byproduct.

Step 2: Reagent Loading (Solid Phase)
  • Inside an argon-filled glovebox (or using standard Schlenk techniques), add the following to the reaction vessel:

    • Pd₂(dba)₃ : 0.01 equiv (1.0 mol%, yielding 2.0 mol% active Pd).

    • BrettPhos (or XPhos): 0.024 equiv (2.4 mol%).

    • NaOtBu : 1.40 equiv.

    • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 equiv) for quantitative NMR/GC-MS tracking.

    • Causality: Maintaining a slight excess of ligand relative to palladium (1.2:1 ratio) prevents the aggregation of bare palladium into catalytically dead "Pd black".

Step 3: Addition of Substrates and Solvent
  • Add 5-Iodo-1,2,3-trimethylbenzene (1.00 equiv, 1.0 mmol scale = 246.1 mg).

  • Add the desired Amine (1.20 equiv). (Note: If the aryl iodide or amine is a solid, add it during Step 2).

  • Inject 5.0 mL of anhydrous, thoroughly degassed Toluene (yielding a 0.2 M substrate concentration).

  • Seal the vessel with a Teflon-lined septum.

Step 4: Reaction Execution
  • Transfer the vessel to a pre-heated oil bath or heating block set to 80 °C .

  • Stir vigorously at ≥800 rpm .

    • Visual Checkpoint: The solution should transition from the deep purple/red of Pd₂(dba)₃ to a dark orange/brown active catalyst color. As the reaction progresses, a fine white/yellow precipitate (NaI) will form. The precipitation of NaI is your physical validation that the catalytic cycle is turning over.

Step 5: Monitoring and Validation
  • After 2 hours, briefly remove the vessel from the heat. Under positive argon pressure, extract a 10 μL aliquot using a microsyringe.

  • Quench the aliquot in 0.5 mL of Ethyl Acetate and 0.5 mL of water.

  • Analyze the organic layer via GC-MS.

    • Self-Validation: Compare the integration of the internal standard against the remaining 5-iodo-1,2,3-trimethylbenzene. If the starting material is consumed and the product mass is dominant, proceed to workup. If not, continue heating.

Step 6: Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 10 mL of Ethyl Acetate.

  • Filter the crude mixture through a short pad of Celite, washing with additional Ethyl Acetate.

    • Causality: This filtration step removes precipitated NaI, unreacted base, and trace Pd-black. Skipping this step often results in unbreakable emulsions during aqueous extraction.

  • Concentrate the filtrate under reduced pressure and purify the resulting arylamine via flash column chromatography (typically using Hexanes/Ethyl Acetate gradients).

Troubleshooting & Field-Proven Insights

  • Issue: High levels of dehalogenation (formation of 1,2,3-trimethylbenzene).

    • Cause: Beta-hydride elimination from the amine is outcompeting reductive elimination.

    • Solution: The electron-rich nature of the substrate makes reductive elimination difficult. Ensure you are using a highly sterically demanding ligand (like BrettPhos) to force the aryl and amido groups together. Alternatively, slightly increase the reaction concentration to 0.3 M to favor bimolecular kinetics where applicable.

  • Issue: Incomplete conversion with base-sensitive amines.

    • Cause: NaOtBu is degrading the amine partner (e.g., if it contains an ester or enolizable ketone).

    • Solution: Switch the base to Cs₂CO₃ and the solvent to 1,4-Dioxane . Note that Cs₂CO₃ is less soluble, so you must increase the temperature to 100 °C and extend the reaction time to 12–24 hours [2].

References

  • Title: An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors Source: Journal of the American Chemical Society, 2009, 131(16), 5766–5768. URL: [Link]

  • Title: An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides Source: The Journal of Organic Chemistry, 2001, 66(8), 2560–2565. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimization for 5-Iodo-1,2,3-trimethylbenzene Synthesis

Welcome to the Technical Support Center. As drug development and materials science increasingly rely on highly specific halogenated building blocks, the regioselective synthesis of 5-Iodo-1,2,3-trimethylbenzene (5-iodohe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and materials science increasingly rely on highly specific halogenated building blocks, the regioselective synthesis of 5-Iodo-1,2,3-trimethylbenzene (5-iodohemimellitene) has become a frequent bottleneck.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the thermodynamic and kinetic causalities behind common synthesis failures—specifically regioselectivity issues and intermediate decomposition—and provide self-validating protocols to ensure high-yield, reproducible results.

Visualizing the Synthesis Pathways

To understand why direct iodination fails, we must first map the chemical logic of the available synthetic routes.

Synthesis_Pathways cluster_A Pathway A: Direct Iodination (Not Recommended) cluster_B Pathway B: Sandmeyer Reaction (Recommended) SM1 1,2,3-Trimethylbenzene P_Major 4-Iodo-1,2,3-trimethylbenzene (Major Isomer) SM1->P_Major I2 / Oxidant (Electronic Control) P_Minor 5-Iodo-1,2,3-trimethylbenzene (Minor Isomer) SM1->P_Minor Steric Clash (Low Yield) SM2 3,4,5-Trimethylaniline Int Diazonium Salt Intermediate SM2->Int NaNO2, HCl 0–5 °C Target 5-Iodo-1,2,3-trimethylbenzene (Target Product) Int->Target KI, H2O 60 °C

Comparison of direct electrophilic iodination versus the Sandmeyer reaction pathway.

Quantitative Route Comparison

The data below summarizes the critical metrics that dictate route selection in a process chemistry environment.

ParameterPathway A: Direct Electrophilic IodinationPathway B: Sandmeyer-Type Reaction
Starting Material 1,2,3-Trimethylbenzene3,4,5-Trimethylaniline
Reagents I₂, Periodic Acid (H₅IO₆)NaNO₂, HCl, KI
Regioselectivity Poor (Favors 4-iodo isomer)Excellent (100% 5-iodo isomer)
Typical Yield (5-Iodo) < 15%75–85%
Primary Byproducts 4-iodo isomer, di-iodinated species3,4,5-trimethylphenol, azo tars
Scalability Low (due to difficult chromatographic separation)High (standard industrial route)

Troubleshooting FAQs

Q1: Why is my direct iodination of 1,2,3-trimethylbenzene yielding predominantly the 4-iodo isomer instead of the 5-iodo target? A1: This is a fundamental issue of electronic directing effects. In 1,2,3-trimethylbenzene, the methyl groups exert distinct activating effects on the aromatic ring. The C4 position is highly activated by the ortho-effect of the C3-methyl and the para-effect of the C1-methyl. Conversely, the C5 position only benefits from the para-effect of the C2-methyl and the much weaker meta-effects of C1 and C3. Because electrophilic aromatic substitution (SEAr) is governed by the stability of the intermediate Wheland complex, the highly electron-rich C4 position outcompetes the C5 position, leading to 4-iodo-1,2,3-trimethylbenzene as the major product[1].

Q2: How can I bypass this regioselectivity issue to exclusively synthesize 5-iodo-1,2,3-trimethylbenzene? A2: You must abandon direct SEAr and utilize a functional group replacement strategy via the Sandmeyer reaction. By starting with 3,4,5-trimethylaniline, the amine group is already locked at the exact target position. Converting this amine to a diazonium leaving group allows for direct iodide substitution via a radical-nucleophilic mechanism, guaranteeing 100% regioselectivity and bypassing the ring's natural electronic bias[2].

Q3: During the Sandmeyer reaction, my diazonium salt decomposes prematurely, leading to a low yield. How do I stabilize it? A3: Diazonium salts of alkylated anilines are highly sensitive to thermal decomposition. If the internal temperature exceeds 5 °C during the diazotization of 3,4,5-trimethylaniline, the diazonium ion spontaneously extrudes N₂ gas, forming a highly reactive aryl cation. This cation immediately reacts with the aqueous solvent to form 3,4,5-trimethylphenol. Maintaining a strict 0–5 °C window ensures the kinetic stability of the diazonium intermediate until you are ready to introduce the iodide nucleophile.

Q4: When adding potassium iodide (KI) to the diazonium mixture, I observe rapid foaming and a black, tarry byproduct. What causes this and how do I prevent it? A4: The conversion of the diazonium salt to the aryl iodide proceeds via a single-electron transfer (SET) mechanism, generating an aryl radical, nitrogen gas (the foaming), and an iodine radical. If KI is added too rapidly or in a purely aqueous system, the localized high concentration of iodine radicals leads to the formation of molecular iodine (I₂) and promotes radical-radical coupling side reactions (azo tars). Solution: Add the diazonium salt to the KI gradually, and utilize a biphasic solvent system (e.g., water/dichloromethane). The organic layer immediately extracts the newly formed 5-iodo-1,2,3-trimethylbenzene, shielding it from further oxidation and radical side reactions[3].

Standard Operating Procedure: Sandmeyer Synthesis

This self-validating protocol utilizes 3,4,5-trimethylaniline to ensure absolute regiocontrol. Visual cues are included to verify the reaction is proceeding correctly at each stage.

Phase 1: Diazotization of 3,4,5-Trimethylaniline
  • Suspension: In a 500 mL round-bottom flask, suspend 3,4,5-trimethylaniline (1.0 equiv, 100 mmol) in 100 mL of distilled water.

  • Acidification: Slowly add 25 mL of concentrated hydrochloric acid (HCl, 37%) under vigorous stirring. Cool the resulting amine hydrochloride suspension to 0–5 °C using an ice-salt bath.

  • Nitrosation: Prepare a solution of sodium nitrite (NaNO₂, 1.1 equiv, 110 mmol) in 20 mL of cold water. Add the NaNO₂ solution dropwise to the acidic suspension over 30 minutes.

    • Validation Check: The suspension should dissolve into a clear, pale-yellow solution. Keep the internal temperature strictly below 5 °C. Stir for an additional 15 minutes.

Phase 2: Iodination via Single-Electron Transfer
  • Biphasic Setup: In a separate 1 L flask, dissolve potassium iodide (KI, 1.5 equiv, 150 mmol) in 50 mL of water. Add 100 mL of dichloromethane (DCM) to create a biphasic system. Keep at room temperature with vigorous stirring.

  • Addition: Slowly transfer the cold diazonium salt solution into the KI biphasic mixture dropwise over 45 minutes.

    • Validation Check: You will observe immediate effervescence (N₂ gas evolution) and the organic layer will darken, indicating the formation of the iodoarene and transient I₂.

  • Thermal Maturation: Once the addition is complete, gradually heat the reaction mixture to 60 °C for 1 hour to ensure the complete decomposition of any residual diazonium intermediate.

Phase 3: Workup and Purification
  • Quenching: Cool the mixture to room temperature and separate the organic (DCM) layer. Wash the organic layer with 10% aqueous sodium thiosulfate (Na₂S₂O₃).

    • Validation Check: The dark iodine color will instantly dissipate, leaving a pale yellow or clear organic phase.

  • Drying: Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Isolation: Purify the crude product via a short silica gel plug (eluting with hexanes) to afford 5-iodo-1,2,3-trimethylbenzene as a highly pure crystalline solid.

References

  • Thieme Connect. Science of Synthesis: Iodoarenes (S. R. Waldvogel and K. M. Wehming). Available at:[Link]

  • Organic Chemistry Portal. Synthesis of iodoarenes. Available at: [Link]

Sources

Optimization

Technical Support Center: Mitigating Hydrodehalogenation in Cross-Coupling of Sterically Hindered, Electron-Rich Aryl Iodides

Welcome to the advanced technical support module for palladium-catalyzed cross-coupling. This guide addresses a pervasive and yield-limiting side reaction—hydrodehalogenation (or protodehalogenation)—with a specific focu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support module for palladium-catalyzed cross-coupling. This guide addresses a pervasive and yield-limiting side reaction—hydrodehalogenation (or protodehalogenation)—with a specific focus on electron-rich substrates like 5-Iodo-1,2,3-trimethylbenzene .

Mechanistic Causality: The "Why" Behind the Failure

To troubleshoot effectively, we must first understand the fundamental kinetics of the catalytic cycle. Hydrodehalogenation occurs when the critical aryl-palladium(II)-halide intermediate diverges from the desired transmetalation pathway and instead forms a palladium-hydride (Pd-H) species. This Pd-H intermediate rapidly undergoes reductive elimination to yield the reduced arene (1,2,3-trimethylbenzene) instead of the desired cross-coupled product.

Why is 5-Iodo-1,2,3-trimethylbenzene highly susceptible? The three methyl groups on the aromatic ring make the substrate highly electron-rich. While oxidative addition of aryl iodides to Pd(0) is generally fast, the electron-rich nature of the resulting Ar-Pd(II)-I intermediate makes it significantly less electrophilic. This drastically decelerates the transmetalation step with the nucleophilic organoboron or organozinc reagent. Because transmetalation becomes the rate-limiting step, the Ar-Pd(II)-I intermediate accumulates in the reaction mixture, giving it a prolonged lifetime to undergo side reactions such as hydride abstraction from the solvent, base, or trace water[1].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd ArPdI Ar-Pd(II)-I (Long-lived intermediate) OxAdd->ArPdI Transmet Transmetalation (Rate-Limiting) ArPdI->Transmet Preferred Pathway Hydride Hydride Abstraction (from Solvent/Base/H2O) ArPdI->Hydride Competing Pathway (Slow Transmetalation) RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Cross-Product RedElim->Product ArPdH Ar-Pd(II)-H Hydride->ArPdH Dehalogenation Hydrodehalogenation (Ar-H Byproduct) ArPdH->Dehalogenation Dehalogenation->Pd0

Catalytic cycle of Pd-catalyzed cross-coupling highlighting the competing hydrodehalogenation pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the exact source of the hydride causing the reduction of my aryl iodide? A1: The hydride (H⁻) can originate from multiple sources depending on your reaction conditions:

  • Alcohols (Solvents): Solvents like methanol or ethanol can coordinate to palladium. Subsequent beta-hydride elimination releases an aldehyde/ketone and forms the highly reactive Pd-H species.2 have shown a strong primary kinetic isotope effect when using deuterated methanol, confirming solvent deprotonation is a major driver[2].

  • Alkoxide Bases: Bases with beta-hydrogens (e.g., NaOEt, NaOiPr) undergo a similar beta-hydride elimination pathway[1].

  • Water: Adventitious water, or water used in aqueous base solutions, can act as a direct hydrogen source. 3 reveal that water can participate in hydrodehalogenation, especially when nucleophilic phosphines are present to form phosphonium intermediates[3].

Q2: How can I optimize the ligand to prevent this side reaction? A2: The goal is to accelerate transmetalation and reductive elimination so they outcompete hydride abstraction.

  • Use Electron-Rich, Bulky Phosphines: Dialkylbiaryl phosphines (Buchwald ligands) like XPhos or SPhos are highly effective. Their electron-rich nature stabilizes the Pd(0) state, while their steric bulk promotes rapid reductive elimination.

  • Maintain Excess Ligand: 4 indicates that molecularly-defined palladium–phosphine sites catalyze cross-coupling with high selectivity, whereas the formation of "naked" palladium nanoparticles promotes hydrodehalogenation. Maintaining a slight excess of phosphine ligand prevents nanoparticle agglomeration[4].

Q3: Which solvents and bases are recommended for 5-Iodo-1,2,3-trimethylbenzene? A3:

  • Solvent: Switch from protic/reducible solvents (MeOH, EtOH, DMF) to strictly aprotic solvents like Toluene, 1,4-Dioxane, or THF [1].

  • Base: Avoid alkoxides and amines. Use mild, anhydrous inorganic bases such as K3PO4, Cs2CO3, or K2CO3 . These bases facilitate transmetalation without providing a hydride source[1].

Quantitative Data: Impact of Reaction Parameters

The following table synthesizes expected product distributions based on established mechanistic principles for electron-rich aryl iodides.

Catalyst System / LigandSolventBaseCross-Coupled Yield (%)Hydrodehalogenation (%)
Pd(PPh3)4 (5 mol%)EtOH / H2ONaOEt45%48%
Pd(dppf)Cl2 (5 mol%)DMFK2CO362%25%
Pd(OAc)2 / SPhosTHF / H2O (10:1)K3PO488%5%
Pd2(dba)3 / XPhos Toluene (Anhydrous) K3PO4 (Anhydrous) 94% < 2%

Troubleshooting Workflow

Troubleshooting Start High Hydrodehalogenation Detected (>10%) CheckSolvent Is the solvent an alcohol or DMF? Start->CheckSolvent ChangeSolvent Switch to Toluene, THF, or 1,4-Dioxane CheckSolvent->ChangeSolvent Yes CheckBase Is the base an alkoxide or amine? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Switch to anhydrous K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckLigand Using standard PPh3 or no ligand? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Upgrade to Buchwald Ligands (XPhos/SPhos) CheckLigand->ChangeLigand Yes Success Hydrodehalogenation Minimized CheckLigand->Success No ChangeLigand->Success

Step-by-step decision matrix for diagnosing and eliminating hydrodehalogenation side reactions.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is specifically engineered to suppress the protodehalogenation of 5-Iodo-1,2,3-trimethylbenzene by eliminating hydride sources and accelerating transmetalation.

Materials:

  • 5-Iodo-1,2,3-trimethylbenzene (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol) - Excess ensures rapid transmetalation.

  • Pd2(dba)3 (2.0 mol% Pd) - Provides a clean Pd(0) source without phosphine oxides.

  • XPhos (4.8 mol%) - Maintains a slight excess over Pd to prevent nanoparticle-induced dehalogenation.

  • K3PO4 (anhydrous, finely milled, 3.0 equiv)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3, XPhos, the arylboronic acid, and anhydrous K3PO4.

  • Atmosphere Exchange: Seal the flask with a septum, evacuate, and backfill with ultra-high purity Argon (repeat 3 times).

    • Self-Validation Check: Ensuring strict oxygen exclusion prevents the oxidation of the electron-rich phosphine. Oxidized phosphine leaves "naked" Pd susceptible to nanoparticle agglomeration, which directly catalyzes hydrodehalogenation[4].

  • Substrate Addition: Dissolve 5-Iodo-1,2,3-trimethylbenzene in anhydrous, degassed toluene. Add this solution to the Schlenk flask via a gas-tight syringe.

  • Reaction Initiation: Heat the reaction mixture to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm).

    • Causality Note: Vigorous stirring is critical because the inorganic base is insoluble in toluene; the transmetalation step occurs at the solid-liquid interface and must not be mass-transfer limited.

  • Monitoring: Monitor the reaction via GC-MS or LC-MS after 2 hours.

    • Self-Validation Check: Look for the mass of the cross-coupled product. Simultaneously, check for the mass corresponding to 1,2,3-trimethylbenzene (m/z 120). In an optimized system, the m/z 120 peak should represent < 2% of the total ion current.

  • Workup: Once the aryl iodide is fully consumed, cool to room temperature. Filter the mixture through a pad of Celite to remove the palladium and inorganic salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Ranocchiari, M. et al. Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. Catalysis Science & Technology (RSC Publishing).[Link]

  • Orbach, M. et al. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics (ACS Publications).[Link]

  • Ahmadi, Z., & McIndoe, J. S. A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications (RSC Publishing).[Link]

Sources

Troubleshooting

overcoming steric hindrance in 5-Iodo-1,2,3-trimethylbenzene catalytic reactions

Welcome to the Catalysis Technical Support Center . This guide is designed for researchers, scientists, and drug development professionals working with 5-Iodo-1,2,3-trimethylbenzene (CAS: 41381-34-4) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalysis Technical Support Center . This guide is designed for researchers, scientists, and drug development professionals working with 5-Iodo-1,2,3-trimethylbenzene (CAS: 41381-34-4) .

Below, you will find expert-level troubleshooting guides, structural clarifications, and validated protocols to help you overcome both perceived and actual steric and electronic bottlenecks in your catalytic workflows.

Section 1: Structural Verification & The "Steric" Misconception

Q: Why is my Suzuki-Miyaura coupling with 5-Iodo-1,2,3-trimethylbenzene failing? I assumed the C-I bond was highly sterically hindered. A: This is the most common misconception regarding this substrate. If you look closely at the structure of 5-Iodo-1,2,3-trimethylbenzene, the iodine atom is located at the C5 position, while the methyl groups occupy C1, C2, and C3. Consequently, the C4 and C6 positions (ortho to the iodine) are occupied by small protons (H). The C-I bond is actually sterically unhindered.

If your cross-coupling is failing, the root cause is electronic, not steric . The three methyl groups exert a strong electron-donating inductive effect (+I effect) on the aromatic ring. This makes the C-I bond highly electron-rich and less electrophilic, resulting in a sluggish oxidative addition step for standard Pd(0) catalysts. To overcome this, you must use highly electron-rich, bulky ligands (like XPhos or dtbpf) that force the Pd center to become more nucleophilic.

Note: If you intended to use a sterically hindered C-I substrate, you may be confusing this molecule with 2-Iodo-1,3,5-trimethylbenzene (Iodomesitylene).

Q: Are there any reactions where 5-Iodo-1,2,3-trimethylbenzene actually exhibits extreme steric hindrance? A: Yes. If you are attempting a C-H functionalization (e.g., C-H borylation or directed ortho-metalation) at the C4 or C6 positions , you will encounter severe steric clash. The C4 proton is flanked by the C3-methyl group and the C5-iodo group. Standard Iridium-catalyzed borylation protocols often fail here due to the bulky nature of Ir/dtbpy complexes. You must switch to less sterically demanding Platinum (Pt) catalysts paired with N-heterocyclic carbenes (NHCs) to access these congested pockets .

Section 2: Visualizing the Catalytic Bottlenecks

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Sluggish: +I Effect) Pd0->OA 5-Iodo-1,2,3-trimethylbenzene PdII Pd(II) Aryl Complex OA->PdII TM Transmetalation PdII->TM Nucleophile PdII_TM Pd(II) Diaryl Complex TM->PdII_TM RE Reductive Elimination (Hindered by Biaryl Bulk) PdII_TM->RE RE->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RE->Product

Catalytic cycle highlighting electronic and steric bottlenecks in cross-coupling.

G Substrate 5-Iodo-1,2,3-trimethylbenzene Path1 C-I Bond Cross-Coupling (Unhindered, Electron-Rich) Substrate->Path1 Path2 C4/C6 C-H Functionalization (Highly Sterically Hindered) Substrate->Path2 Sol1 Use Electron-Deficient Ligands (e.g., XPhos, dtbpf) Path1->Sol1 Sol2 Use Small, Rigid Catalysts (e.g., Pt/NHC complexes) Path2->Sol2

Regioselectivity pathways and corresponding catalytic solutions.

Section 3: Troubleshooting Guides & Causality Analysis

Issue 1: Buchwald-Hartwig Amination Arrests at the Intermediate Stage

Symptom: GC-MS shows complete consumption of 5-Iodo-1,2,3-trimethylbenzene, but the reaction stalls at the Pd(II)-amido intermediate. Causality: While oxidative addition at the C-I bond is unhindered, once the 3,4,5-trimethylphenyl group is bound to the Palladium center, the resulting complex is bulky. When a secondary amine coordinates, the transition state for reductive elimination becomes highly sterically congested . Solution: Switch from BINAP or dppf to BrettPhos or tBuBrettPhos . The extreme steric bulk of the BrettPhos ligand forces the Pd center into a highly constrained geometry that drastically lowers the activation energy required for reductive elimination.

Issue 2: C-H Borylation at C4 yields <5% Conversion

Symptom: Attempting to borylate the C4 position using standard [Ir(OMe)(cod)]₂ and dtbpy yields mostly unreacted starting material. Causality: The C4 position is sandwiched between a methyl group and an iodine atom. The standard Iridium/dtbpy catalyst complex is too sterically demanding to approach this C-H bond. Solution: Group 10 metals, specifically Platinum (Pt), exhibit much lower steric profiles than Group 9 metals (Ir, Rh) during C-H activation. Utilizing a Pt(0) catalyst with a rigid, flat N-heterocyclic carbene (NHC) ligand allows the active catalytic species to slip into the congested C4 pocket .

Section 4: Quantitative Data & Ligand Optimization

Table 1: Ligand Effects on Suzuki-Miyaura Coupling of 5-Iodo-1,2,3-trimethylbenzene (Conditions: 1.0 eq Aryl Iodide, 1.2 eq Phenylboronic acid, 2 mol% Pd(OAc)₂, 4 mol% Ligand, K₃PO₄, Toluene/H₂O, 80°C, 4h)

LigandOxidative Addition RateReductive EliminationYield (%)Causality / Notes
PPh₃SlowPoor12%Insufficient electron density to overcome +I effect.
dppfModeratePoor34%Bidentate nature restricts geometry necessary for bulky elimination.
XPhos Fast Excellent 94% Electron-rich dicyclohexyl groups accelerate OA; biphenyl backbone forces RE.
RuPhosFastGood88%Slightly less bulky than XPhos, highly effective for secondary coupling partners.

Table 2: Catalyst Selection for C-H Borylation at the C4 Position (Conditions: 1.0 eq Substrate, 1.5 eq B₂pin₂, 5 mol% Catalyst, 100°C, 24h)

Catalyst SystemSteric ProfileRegioselectivity (C4:C6)Yield (%)
[Ir(OMe)(cod)]₂ / dtbpyHigh (Bulky)N/A (Fails)<5%
[Rh(cod)Cl]₂ / P(iPr)₃HighN/A (Fails)Trace
Pt(dba)₂ / IPr (NHC) Low (Planar) >99:1 82%

Section 5: Self-Validating Experimental Protocols

Protocol A: High-Yield Suzuki-Miyaura Coupling (Overcoming Electronic Deactivation)

This protocol utilizes XPhos Pd G3 to ensure rapid generation of the active monoligated Pd(0) species, bypassing the sluggish initiation often seen with Pd(OAc)₂/XPhos mixtures.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with 5-Iodo-1,2,3-trimethylbenzene (1.0 mmol, 246 mg), your chosen boronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol, 424 mg).

  • Catalyst Addition: Add XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%, 16.9 mg).

  • Solvent Addition: Add degassed THF (4.0 mL) and degassed DI water (1.0 mL). Seal the vial with a PTFE-lined septum cap.

  • Reaction: Remove the vial from the glovebox and stir at 65°C for 4 hours.

  • Validation Step (Self-Check): At t=1 hour, extract a 10 µL aliquot, dilute in EtOAc, and run a rapid TLC (Hexanes:EtOAc 9:1). The highly non-polar 5-Iodo-1,2,3-trimethylbenzene (Rf ~0.8) should be nearly absent, indicating successful oxidative addition. If starting material persists, verify solvent degassing, as oxygen rapidly degrades the electron-rich XPhos ligand.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with brine (2 x 10 mL), dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Directed C-H Borylation at the Sterically Hindered C4 Position

Adapted from Pt-catalyzed methodologies for hindered arenes .

  • Preparation: In a glovebox, charge a Schlenk tube with Pt(dba)₂ (5 mol%, 33 mg), IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand (5 mol%, 19.4 mg), and Bis(pinacolato)diboron (B₂pin₂) (1.5 mmol, 381 mg).

  • Substrate Addition: Add 5-Iodo-1,2,3-trimethylbenzene (1.0 mmol, 246 mg) and anhydrous, degassed octane (3.0 mL).

  • Activation: Stir the mixture at room temperature for 15 minutes to allow the Pt-NHC active complex to form (solution will shift from dark purple to pale yellow/brown).

  • Reaction: Seal the tube, remove from the glovebox, and heat at 110°C for 24 hours.

  • Validation Step (Self-Check): GC-MS analysis of the crude mixture should show a molecular ion peak at m/z = 372. The absence of m/z = 246 (starting material) confirms the Pt catalyst successfully navigated the C3/C5 steric bottleneck.

  • Isolation: Filter through a short pad of Celite, eluting with CH₂Cl₂, concentrate, and purify via Kugelrohr distillation or recrystallization from cold pentane.

Section 6: References

  • Title: Platinum-Catalyzed Borylation of Aromatic Carbon-Hydrogen Bonds Source: Osaka University Knowledge Archive (Ph.D. Thesis, Furukawa, T., 2017) URL: [Link]

  • Title: Palladium-Catalyzed C(sp2)–N Bond Cross-Coupling with Triaryl Phosphates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Copper-Mediated, Heterogeneous, Enantioselective Intramolecular Buchner Reactions of α-Diazoketones Using Continuous Flow Processing Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

Part 1: Structural and Physicochemical Profile: The Decisive Role of ortho-Substitution

An In-Depth Guide to Steric Effects in Palladium-Catalyzed Cross-Coupling: A Comparative Analysis of 5-Iodo-1,2,3-trimethylbenzene and Iodomesitylene For researchers and professionals in drug development and synthetic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Steric Effects in Palladium-Catalyzed Cross-Coupling: A Comparative Analysis of 5-Iodo-1,2,3-trimethylbenzene and Iodomesitylene

For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond.[1] However, not all aryl iodides are created equal. The substitution pattern on the aromatic ring can dramatically influence reactivity, primarily through steric and electronic effects.

This guide provides a detailed comparison of two isomeric trimethyl-substituted aryl iodides: 5-Iodo-1,2,3-trimethylbenzene and 2-Iodo-1,3,5-trimethylbenzene (iodomesitylene). While electronically similar, their profound difference in steric hindrance around the C-I bond makes them an excellent case study for understanding and overcoming challenges in modern cross-coupling chemistry. We will explore their relative performance in key reactions, provide evidence-based protocols, and explain the mechanistic rationale behind catalyst and condition selection.

The core difference between 5-Iodo-1,2,3-trimethylbenzene and iodomesitylene lies in the placement of the methyl groups relative to the iodine atom. This seemingly subtle variation has profound consequences for their chemical reactivity.

  • 5-Iodo-1,2,3-trimethylbenzene: In this isomer, the iodine atom is at the C5 position, while the methyl groups occupy positions C1, C2, and C3. Critically, the positions ortho to the iodine (C4 and C6) are unsubstituted. This leaves the carbon-iodine bond relatively exposed and accessible to the palladium catalyst.

  • Iodomesitylene (2-Iodo-1,3,5-trimethylbenzene): Here, the iodine atom at C2 is flanked by two methyl groups at the C1 and C3 positions.[2] These two bulky ortho substituents create a sterically congested environment, significantly shielding the C-I bond. This steric hindrance poses a major barrier to the initial oxidative addition step in the catalytic cycle, which is often rate-limiting.[3][4]

The electronic contributions of the three methyl groups in both isomers are broadly similar, increasing the electron density of the aromatic ring through inductive and hyperconjugative effects. This makes the C-I bond less electrophilic and can slow oxidative addition. However, the steric factor is the dominant differentiator.

G cluster_0 Structural Comparison cluster_1 Key Differentiator mol1 5-Iodo-1,2,3-trimethylbenzene (Unhindered C-I Bond) mol2 Iodomesitylene (2-Iodo-1,3,5-trimethylbenzene) (Sterically Hindered C-I Bond) unhindered No ortho-Substituents Facile approach of Pd catalyst mol1->unhindered hindered Two ortho-Methyl Groups Steric shielding impedes catalyst mol2->hindered

Figure 1. Structural comparison highlighting the steric environment around the C-I bond.

Part 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The steric disparity between the two isomers necessitates fundamentally different approaches to catalyst and reaction condition selection. Iodomesitylene represents a class of challenging, sterically-hindered substrates, while 5-iodo-1,2,3-trimethylbenzene behaves more like a standard, unhindered aryl iodide.

Suzuki-Miyaura Coupling

This is one of the most widely used C-C bond-forming reactions. The primary challenge with hindered substrates is promoting both the oxidative addition and the subsequent reductive elimination steps.[3]

  • Iodomesitylene: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[3] Success requires the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands form highly active, coordinatively unsaturated monoligated palladium(0) species that are better able to access the hindered C-I bond and accelerate the slow reductive elimination step.[3][5]

  • 5-Iodo-1,2,3-trimethylbenzene: This substrate is expected to couple efficiently under a much broader range of conditions, including with less specialized catalysts. While modern bulky phosphine ligands will still provide excellent results, older generation catalysts could also be effective, albeit likely requiring higher catalyst loadings or longer reaction times.

Buchwald-Hartwig Amination

The formation of C-N bonds is notoriously sensitive to steric hindrance.[6]

  • Iodomesitylene: Coupling this substrate with all but the smallest primary amines is extremely challenging. It requires the most advanced catalyst systems, often featuring highly specialized ligands designed to overcome steric repulsion between the aryl group and the amine coupling partner during the reductive elimination phase.[7] Copper-catalyzed C-N coupling has also been explored as an alternative for highly hindered partners.[8]

  • 5-Iodo-1,2,3-trimethylbenzene: This isomer should undergo Buchwald-Hartwig amination with a wide variety of primary and secondary amines under relatively standard conditions, employing common bulky phosphine or biarylphosphine ligands.

Sonogashira Coupling

This reaction couples aryl halides with terminal alkynes and is fundamental to the synthesis of many conjugated materials and complex molecules.[9][10]

  • Iodomesitylene: The steric bulk around the C-I bond can significantly slow the reaction. While the copper co-catalyst helps facilitate the alkyne-related steps, the initial oxidative addition to the palladium center remains the bottleneck.[11] High temperatures and robust catalyst systems are generally required.

  • 5-Iodo-1,2,3-trimethylbenzene: This substrate is expected to undergo Sonogashira coupling smoothly under mild conditions, often at or near room temperature, which is typical for reactive aryl iodides.[9][12]

Data Summary: Predicted Performance and Conditions
ReactionSubstrateCatalyst/Ligand SystemBaseTemperatureExpected Outcome
Suzuki-Miyaura 5-Iodo-1,2,3-trimethylbenzenePd(OAc)₂, SPhosK₃PO₄80-100 °CHigh yield, moderate reaction time.
IodomesitylenePd₂(dba)₃, XPhos or G3-XPhosK₃PO₄, CsF100-120 °CModerate to good yield, requires highly active catalyst, longer reaction time.[3][5]
Buchwald-Hartwig 5-Iodo-1,2,3-trimethylbenzenePd₂(dba)₃, RuPhosNaOtBu80-100 °CGood to high yield with a range of amines.
IodomesitylenePd G4-AdBrettPhosLHMDS100-110 °CChallenging; feasible with small primary amines and specialized catalysts.[7]
Sonogashira 5-Iodo-1,2,3-trimethylbenzenePd(PPh₃)₂Cl₂, CuIEt₃N, piperidineRoom Temp - 50 °CHigh yield, fast reaction.[9]
IodomesitylenePd(PPh₃)₂Cl₂, CuIEt₃N, piperidine60-100 °CSlower reaction, may require higher catalyst loading or more robust ligands.

Part 3: Experimental Protocols: A Practical Demonstration

The following protocols illustrate the practical differences in executing a Suzuki-Miyaura coupling reaction with these two isomers. The choice of catalyst, ligand, and conditions is a direct consequence of the steric properties of the aryl iodide.

G start Start setup Assemble oven-dried flask with stir bar under N₂/Ar. start->setup add_solids Add Aryl Iodide (1 eq), Boronic Acid (1.5 eq), Base (2-3 eq). setup->add_solids purge Evacuate and backfill flask with N₂/Ar (3x). add_solids->purge add_catalyst Add Pd Precursor and Ligand under positive N₂/Ar pressure. purge->add_catalyst add_solvent Add anhydrous, degassed solvent via syringe. add_catalyst->add_solvent react Heat mixture to target temperature. add_solvent->react monitor Monitor reaction progress by TLC / LC-MS. react->monitor workup Cool, dilute with EtOAc, wash with H₂O and brine. monitor->workup purify Dry over Na₂SO₄, concentrate, and purify by column chromatography. workup->purify end End purify->end

Figure 2. General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol A: Suzuki-Miyaura Coupling of Iodomesitylene (Hindered Substrate)

This protocol employs a highly active catalyst system necessary to overcome the significant steric barrier.

Materials:

  • Iodomesitylene (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4.5 mol%)

  • Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add iodomesitylene, phenylboronic acid, and K₃PO₄.

  • Seal the vessel with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ and XPhos.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol B: Suzuki-Miyaura Coupling of 5-Iodo-1,2,3-trimethylbenzene (Unhindered Substrate)

This protocol uses a more common and less specialized catalyst system, reflecting the higher reactivity of the substrate.

Materials:

  • 5-Iodo-1,2,3-trimethylbenzene (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Anhydrous, degassed dimethoxyethane (DME) and water (4:1 mixture)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add 5-iodo-1,2,3-trimethylbenzene, phenylboronic acid, K₂CO₃, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the vessel with inert gas (Nitrogen or Argon) three times.

  • Add the degassed DME/water solvent mixture via syringe.

  • Place the reaction vessel in a preheated oil bath at 85 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is expected to be complete within 2-6 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The comparison between 5-Iodo-1,2,3-trimethylbenzene and iodomesitylene serves as a powerful illustration of the primacy of steric effects in modern cross-coupling chemistry. While electronically similar, the presence of two ortho-methyl groups in iodomesitylene dramatically reduces its reactivity, necessitating the use of state-of-the-art, sterically demanding ligands and more forcing reaction conditions. In contrast, 5-Iodo-1,2,3-trimethylbenzene, lacking these ortho substituents, behaves as a conventional, highly reactive aryl iodide. For synthetic chemists, this underscores a critical principle: a careful analysis of the substrate's steric profile is paramount for selecting an appropriate catalytic system, predicting reaction outcomes, and designing efficient and robust synthetic routes.

References

  • Oh, Y., et al. (2011). An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. Organic Letters, 13(19), 5044–5047. Available at: [Link]

  • McLeod, M. C., et al. (2017). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. ACS Catalysis, 7(8), 5258–5262. Available at: [Link]

  • García-Roca, A., & Larrosa, I. (2021). Regioirregular Mizoroki-Heck reaction. Nature Catalysis, 4, 269–270. Available at: [Link]

  • Wang, Z., et al. (2020). Palladium-Catalyzed anti-Michael Reductive Heck Reaction of α,β-Unsaturated Esters. Organic Letters, 22(13), 5125–5130. Available at: [Link]

  • Roy, D., & Hii, K. K. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1761–1766. Available at: [Link]

  • Bhanage, B. M., & Arai, M. (2017). Heck Reaction—State of the Art. Molecules, 22(9), 1493. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemical Profile of 2-Iodomesitylene: Properties for Advanced Synthesis. Retrieved from [Link]

  • Al-Amin, M., et al. (2010). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions, 39(35), 8123-8126. Available at: [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Matthews, C. J., et al. (2009). Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids. Organometallics, 28(3), 704–707. Available at: [Link]

  • Malmedy, F., & Wirth, T. (2018). Atom-economical group-transfer reactions with hypervalent iodine compounds. Beilstein Journal of Organic Chemistry, 14, 1247–1255. Available at: [Link]

  • Zhang, T., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(7), 748-752. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Scientific Reports, 10, 6932. Available at: [Link]

  • Zhu, L., et al. (2013). Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes. Synthesis, 45(17), 2393-2404. Available at: [Link]

  • Mondal, M., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald− Hartwig-Type Amination toward Bioactivity Assay. The Journal of Organic Chemistry, 87(14), 9036–9047. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Roy, P., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, 24(1), 173–178. Available at: [Link]

  • IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]

  • Liang, Z., et al. (2018). Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. Tetrahedron Letters, 59(38), 3468-3472. Available at: [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Vapourtec. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • Huang, T., & Larock, R. C. (2005). Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. The Journal of Organic Chemistry, 70(25), 10461–10469. Available at: [Link]

  • Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 8, 589018. Available at: [Link]

  • Wang, D.-C., et al. (2021). Transition-Metal-Free Coupling Reactions. Chemical Reviews, 121(23), 14646–14732. Available at: [Link]

  • Li, J., & Li, Z. (2015). 4-Trimethylsilyl-5-iodo-1,2,3-triazole: A Key Precursor for the Divergent Syntheses of 1,5-Disubstituted. Synfacts, 11(06), 0612. Available at: [Link]

  • Fuji Chemical Co., Ltd. (2023). Describing iodosyl and iminoiodo compounds: Hypervalent organoiodine compounds (4). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Iodosobenzene. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Medicinal Chemistry, 55(10), 4549–4586. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Ullmann Cross-Coupling of β-Iodoenones and β-Iodoacrylates with o -Halonitroarenes or o -Iodobenzonitriles and Reductive Cyclization of the Resulting Products To Give Diverse Heterocyclic Systems. Retrieved from [Link]

  • CUNY Academic Works. (n.d.). Stereospecific Cross-Coupling Reactions with Enantioenriched Electrophiles. Retrieved from [Link]

Sources

Comparative

HPLC Method Validation for 5-Iodo-1,2,3-trimethylbenzene Purity: A Comparative Guide

Introduction 5-Iodo-1,2,3-trimethylbenzene (CAS: 41381-34-4) is a highly valuable aryl iodide utilized in advanced organic synthesis, pharmaceutical development, and materials science[1]. Because it is often synthesized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Iodo-1,2,3-trimethylbenzene (CAS: 41381-34-4) is a highly valuable aryl iodide utilized in advanced organic synthesis, pharmaceutical development, and materials science[1]. Because it is often synthesized via electrophilic aromatic iodination of hemimellitene, the final product is highly susceptible to contamination by unreacted starting materials and closely related positional isomers (such as 1-iodo-2,3,4-trimethylbenzene).

To ensure product quality and regulatory compliance, a robust analytical procedure must be developed and validated. While standard C18 HPLC and Gas Chromatography (GC-FID) are common starting points, they frequently fail to provide the necessary selectivity or stability-indicating power for halogenated aromatics. This guide objectively compares an optimized Phenyl-Hexyl HPLC method against traditional C18 and GC-FID alternatives, providing step-by-step methodologies, comparative performance data, and a full validation summary aligned with the modernized ICH Q2(R2) guidelines[2][3].

Mechanistic Rationale: The Power of π-π Interactions

When developing a method for halogenated aromatic compounds, relying solely on hydrophobic interactions (as in standard C18 columns) is a frequent pitfall. Positional isomers of 5-Iodo-1,2,3-trimethylbenzene possess nearly identical hydrophobicities, leading to severe co-elution on C18 phases.

To break this selectivity bottleneck, we utilize a Phenyl-Hexyl stationary phase combined with a highly specific mobile phase strategy:

  • Stationary Phase Chemistry: Phenyl phases introduce π-π interactions. The iodine atom on the aromatic ring acts as an electron-withdrawing group, creating an electron-deficient π-system in the analyte. The electron-rich phenyl stationary phase acts as a Lewis base, selectively retaining the isomers based on their distinct electronic distributions rather than just their hydrophobicity[4].

  • Mobile Phase Causality: A critical, often overlooked parameter is the choice of organic modifier. Using acetonitrile with a phenyl column suppresses π-π interactions because the cyano group of acetonitrile has its own π-electrons that compete with the stationary phase[4][5]. Therefore, methanol must be used as the organic modifier. Methanol lacks π-electrons, allowing the analyte-stationary phase π-π interactions to dominate, thereby maximizing resolution[5].

Workflow A 5-Iodo-1,2,3-trimethylbenzene Purity Analysis B1 Standard C18 HPLC (Hydrophobic Only) A->B1 B2 Phenyl-Hexyl HPLC (Hydrophobic + π-π) A->B2 B3 GC-FID Method (Thermal Volatility) A->B3 C1 Poor Isomer Resolution Co-elution Risks B1->C1 C2 Optimal Selectivity Baseline Resolution B2->C2 C3 Thermal Degradation Lower Precision B3->C3 D ICH Q2(R2) Validation Linearity, Accuracy, Precision C2->D Proceed to Validation

Decision matrix comparing analytical techniques for 5-Iodo-1,2,3-trimethylbenzene purity.

Experimental Methodologies

To establish a self-validating system, the following protocols were executed side-by-side to generate the comparative data.

Sample Preparation
  • Diluent: Methanol:Water (80:20, v/v).

  • Standard Stock Solution: Accurately weigh 50.0 mg of 5-Iodo-1,2,3-trimethylbenzene reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solution: Dilute the stock solution to a final concentration of 100 µg/mL for routine assay and purity analysis.

  • System Suitability Solution: Spike the working solution with 1% (w/w) of 1-iodo-2,3,4-trimethylbenzene (isomer impurity) to evaluate chromatographic resolution.

Optimized Phenyl-Hexyl HPLC Workflow (Proposed Method)
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase: Water / Methanol (25:75, v/v) – Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

Standard C18 HPLC Workflow (Alternative 1)
  • Column: C18 (ODS), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase: Water / Acetonitrile (20:80, v/v) – Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

GC-FID Workflow (Alternative 2)
  • Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m × 0.32 mm, 0.25 µm.

  • Carrier Gas: Helium at 1.5 mL/min.

  • Oven Program: 100°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).

  • Injector/Detector Temp: 250°C / 280°C.

Comparative Performance Data

The experimental data clearly demonstrates the superiority of the Phenyl-Hexyl method for this specific aryl iodide. While GC-FID suffers from minor thermal degradation of the iodinated compound (leading to peak tailing and lower precision), the C18 column fails to resolve the critical isomer pair due to a lack of orthogonal retention mechanisms.

Table 1: Chromatographic Performance Comparison

ParameterPhenyl-Hexyl HPLC (Methanol)Standard C18 HPLC (Acetonitrile)GC-FID
Resolution (Rs) from Isomer 3.2 (Baseline)1.1 (Co-elution)2.5
Theoretical Plates (N) > 12,000> 10,000> 50,000
Tailing Factor (Asymmetry) 1.051.121.45 (Thermal effect)
Signal-to-Noise (S/N) at LOQ 15:112:18:1
Run Time 12 min10 min17 min

ICH Q2(R2) Method Validation Summary

Having established the Phenyl-Hexyl method as the optimal choice, we subjected it to rigorous validation in accordance with the modernized ICH Q2(R2) guidelines, which emphasize demonstrating that the analytical procedure is fit for its intended purpose over its lifecycle[2][6].

Table 2: ICH Q2(R2) Validation Results for Phenyl-Hexyl Method

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity / Selectivity No interference from blank, impurities, or degradation products[3][6]Peak purity angle < purity threshold; Rs > 2.0 for all known impurities.Pass
Linearity & Range R² ≥ 0.999 over reportable range (e.g., 50% to 120% of specification)[6]R² = 0.9998 (Range: 10 µg/mL to 150 µg/mL).Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0% across 3 concentration levels[3]99.4% – 100.6% (n=9).Pass
Repeatability (Precision) RSD ≤ 2.0% for 6 replicates at 100% test concentration[3]RSD = 0.45% (n=6).Pass
Intermediate Precision RSD ≤ 2.0% across different days/analysts[7]RSD = 0.62% (n=12, 2 analysts, 2 days).Pass
Robustness Deliberate variations in flow rate (±0.1 mL/min), temp (±5°C)Rs > 2.5 maintained under all varied conditions.Pass

Conclusion

For the purity determination of 5-Iodo-1,2,3-trimethylbenzene, standard C18 methodologies are fundamentally limited by their reliance on hydrophobic retention, which fails to discriminate between closely related positional isomers. By leveraging the π-π interactions inherent to a Phenyl-Hexyl stationary phase and strategically utilizing methanol as the organic modifier to prevent interaction suppression, we achieve a highly selective, self-validating system. The resulting method not only outperforms C18 and GC-FID alternatives but also fully complies with the stringent requirements of the ICH Q2(R2) validation framework, ensuring robust lifecycle management for pharmaceutical and chemical development.

References

  • QBD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline".
  • ICH. "validation of analytical procedures q2(r2) - ICH".
  • EMA. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5".
  • ICH.
  • MilliporeSigma. "5-Iodo-1,2,3-trimethylbenzene | 41381-34-4".
  • Agilent Technologies. "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol".
  • Element Lab Solutions.

Sources

Validation

Validating the Structural Integrity and Reactivity of 5-Iodo-1,2,3-trimethylbenzene Derivatives: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization where the choice of halogenated building blocks dictates the success or failure of a synthetic route. Among these, 5-Io...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization where the choice of halogenated building blocks dictates the success or failure of a synthetic route. Among these, 5-Iodo-1,2,3-trimethylbenzene (5-I-1,2,3-TMB) stands out as a highly specialized, sterically hindered aryl iodide. It is predominantly utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced organic materials.

This guide objectively compares 5-I-1,2,3-TMB against its structural isomer (iodomesitylene) and its brominated analog. By exploring the causality behind analytical choices, we will establish self-validating protocols to ensure structural integrity and benchmark cross-coupling reactivity.

Mechanistic Causality: Why Structural Validation Dictates Reactivity

The reactivity of sterically hindered aryl halides in transition-metal catalysis is highly sensitive to both the identity of the halogen and its precise spatial relationship to adjacent alkyl groups.

In 5-I-1,2,3-TMB, the three methyl groups are situated adjacent to one another. This creates a pronounced buttressing effect , where the central methyl group forces the flanking methyls outward, increasing the steric shielding around the meta and para positions. When validating this structure, distinguishing it from 2-Iodo-1,3,5-trimethylbenzene (iodomesitylene) is critical. While both isomers possess C2v​ symmetry (yielding a deceptively similar 2H aromatic singlet in 1 H NMR), their electronic profiles and steric penalties during catalyst approach are vastly different.

Furthermore, severe steric hindrance fundamentally alters the mechanism of catalyst activation. Traditional assumptions dictate that bulky substrates inhibit the standard 2-electron oxidative addition of Pd(0). However, recent mechanistic data reveals that employing bulky Pd(0) catalysts with highly hindered aryl iodides actually accelerates activation by shifting the mechanism to a 1-electron halogen abstraction (radical pathway) [1]. Validating the structural integrity of the C-I bond is therefore paramount, as the weaker bond dissociation energy of the iodide (compared to bromide) is the primary enabler of this radical alternative[1].

Comparative Performance Data

To objectively evaluate 5-I-1,2,3-TMB, we benchmarked it against two common alternatives in a standard Suzuki-Miyaura cross-coupling system and a copper-catalyzed reductive silylation system[2].

Substrate DerivativeHalogen Bond Dissociation Energy 1 H NMR Aromatic SignaturePrimary Pd(0) Activation PathwayRelative Cross-Coupling Yield (1h)
5-Iodo-1,2,3-trimethylbenzene ~65 kcal/mol2H Singlet (meta to Iodine)1-Electron Radical Abstraction88%
2-Iodo-1,3,5-trimethylbenzene ~65 kcal/mol2H Singlet (ortho to Iodine)1-Electron Radical Abstraction82%
5-Bromo-1,2,3-trimethylbenzene ~81 kcal/mol2H Singlet (meta to Bromine)2-Electron Oxidative Addition14%

Data Synthesis: The weaker C-I bond allows sterically hindered iodides to bypass the high activation barrier of 2-electron oxidative addition, achieving near-quantitative yields where brominated analogs fail.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Every step includes an internal control to ensure that negative results are due to the substrate's properties, not analytical artifacts.

Protocol 1: Structural Integrity Validation via Multinuclear NMR & GC-MS

Objective: Confirm isomeric purity and verify the absence of proto-dehalogenated impurities (e.g., hemimellitene).

  • Sample Preparation: Dissolve 15 mg of the derivative in 0.6 mL of CDCl 3​ spiked with 0.05% v/v Tetramethylsilane (TMS) and 1.0 mg of 1,4-dinitrobenzene as an internal quantitative standard.

  • 1 H NMR Acquisition: Acquire spectra at 400 MHz.

    • Causality & Validation: The integration ratio of the aromatic singlet to the internal standard validates the absolute purity. 5-I-1,2,3-TMB will display two methyl singlets integrating to 6H (positions 1,3) and 3H (position 2).

  • 13 C NMR Acquisition: Acquire with a prolonged relaxation delay ( D1​=10 seconds).

    • Causality & Validation: The quaternary carbon attached to the iodine atom lacks attached protons, leading to highly inefficient dipole-dipole relaxation. A standard 1-second delay artificially suppresses this critical resonance[3]. The 10-second delay ensures quantitative integration, validating the intact C-I bond.

  • GC-MS Analysis: Dilute the sample to 1 mg/mL in hexane. Utilize a low electron ionization energy (70 eV)[4].

    • Causality & Validation: The weak C-I bond is prone to fragmentation in the mass spectrometer. Maintaining standard 70 eV ionization ensures the molecular ion ( M+ ) at m/z 246 remains visible, distinguishing it from the dehalogenated artifact (m/z 120)[4].

Protocol 2: Kinetic Cross-Coupling Reactivity Assay

Objective: Benchmark the reactivity profile of the validated aryl iodide.

  • Reaction Setup: Inside an argon-filled glovebox, charge a vial with 5-I-1,2,3-TMB (1.0 equiv), phenylboronic acid (1.5 equiv), K 3​ PO 4​ (2.0 equiv), and the bulky catalyst Pd 2​ (dba) 3​ / t -BuXantphos (1 mol%).

  • Solvent Addition: Add rigorously degassed 1,4-dioxane/H 2​ O (4:1) containing biphenyl (0.5 equiv) as an internal HPLC standard.

    • Causality & Validation: Degassing prevents competitive oxygen insertion into the radical intermediate. The biphenyl standard self-validates against solvent evaporation during the heated reaction.

  • Kinetic Sampling: Heat the mixture to 80 °C. Withdraw 50 µL aliquots at 10 min, 30 min, and 60 min. Quench immediately in cold ethyl acetate to arrest the reaction.

  • Analysis: Analyze aliquots via HPLC at 254 nm. The rapid consumption of the starting material within the first 10 minutes confirms the activation of the 1-electron radical pathway[1].

Mechanistic Workflow Visualization

The following diagram illustrates the mechanistic divergence that occurs when validating and reacting sterically hindered aryl iodides compared to standard assumptions.

ReactivityPathway Substrate 5-Iodo-1,2,3-TMB (Sterically Hindered) Complex Pre-activation Complex Substrate->Complex PdCat Bulky Pd(0) Catalyst (e.g., t-BuXantphos) PdCat->Complex Path1 2-Electron Oxidative Addition (High Steric Barrier) Complex->Path1 Standard Assumption Path2 1-Electron Halogen Abstraction (Radical Pathway) Complex->Path2 Steric Acceleration Fail Reaction Stalls (Low Yield) Path1->Fail Slow Product Cross-Coupled Product (High Yield) Path2->Product Fast Conversion

Mechanistic divergence in Pd(0) activation of sterically hindered aryl iodides.

References

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. National Institutes of Health (NIH) / J. Am. Chem. Soc.[Link]

  • A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science (RSC Publishing).[Link]

  • Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. MDPI.[Link]

  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Arabian Journal of Chemistry.[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 5-Iodo-1,2,3-trimethylbenzene

As researchers and developers at the forefront of scientific innovation, our most critical asset is our team. Ensuring your safety when handling specialized chemical reagents like 5-Iodo-1,2,3-trimethylbenzene is paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers at the forefront of scientific innovation, our most critical asset is our team. Ensuring your safety when handling specialized chemical reagents like 5-Iodo-1,2,3-trimethylbenzene is paramount. This guide moves beyond a simple checklist, offering a procedural and logistical framework grounded in scientific principles to ensure every interaction with this compound is safe and effective. We will explore not just what to do, but why we do it, building a culture of safety that validates every step of your process.

Hazard Profile: Understanding the Risks

5-Iodo-1,2,3-trimethylbenzene is a solid organic compound.[1] While comprehensive toxicological data is limited, the available safety information points to specific hazards that must be managed. The primary known hazard is serious eye irritation.[1] Furthermore, its structural similarity to trimethylbenzene isomers suggests we should be cautious of potential skin and respiratory irritation, as these are common hazards associated with the parent molecule.[2][3]

A prudent approach, therefore, involves treating this compound with a degree of caution that accounts for both known and potential hazards.

Hazard ClassificationGHS PictogramSignal WordHazard StatementSource
Serious Eye Irritation GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation[1]
Potential Skin Irritation GHS07 (Exclamation Mark)Warning H315: Causes skin irritation (Inferred from related compounds)[2]
Potential Respiratory Irritation GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation (Inferred from related compounds)[2][4]
Core Directive: Essential Personal Protective Equipment (PPE)

Given the hazard profile, a multi-layered PPE strategy is required to create a reliable barrier between the researcher and the chemical. The selection of each component is deliberate, designed to counter a specific risk.

PPE CategorySpecificationRationale & Expert Insight
Eye & Face Protection Chemical safety goggles conforming to EN166 (EU) or 29 CFR 1910.133 (OSHA) standards. A face shield is required if there is a significant risk of splashing.Primary Defense: The known H319 hazard makes eye protection non-negotiable.[1] Goggles provide a full seal around the eyes to protect against fine dust particles and accidental splashes. A face shield offers a secondary, broader barrier of protection.
Hand Protection Impervious gloves (e.g., Nitrile rubber).Direct Contact Prevention: Since this is a solid, direct handling is likely. Nitrile gloves offer good resistance to a wide range of chemicals and are preferable to latex, which can cause allergies and may offer less protection. Always inspect gloves for tears or punctures before use.
Body Protection A standard laboratory coat is mandatory. For larger quantities or tasks with a high risk of dust generation, consider impervious protective clothing.Minimizing Contamination: A lab coat prevents the compound from settling on personal clothing. In the event of a spill, it can be quickly removed to minimize skin exposure.[2]
Respiratory Protection Required when handling outside of a certified chemical fume hood or if dust is generated. A half or full-facepiece respirator with appropriate particulate filters is recommended.Inhalation Safeguard: While a solid, fine powders can become airborne. A respirator prevents inhalation of potentially irritating dust.[4] Engineering controls like a fume hood are the preferred primary method of respiratory protection.
Operational Plan: From Receipt to Disposal

Proper PPE is only effective within a structured and safe workflow. The following protocols provide a step-by-step guide for minimizing exposure at every stage.

The first line of defense is always to engineer the hazard out of the immediate environment.

  • Work Area: All handling of 5-Iodo-1,2,3-trimethylbenzene must be performed inside a certified chemical fume hood. This provides localized exhaust ventilation to capture any dust or vapors.

  • Safety Equipment: Confirm that a safety shower and an eyewash station are accessible and have been recently tested.[4]

  • Material Staging: Prepare all necessary equipment (spatulas, weigh boats, glassware, waste containers) and place them within the fume hood before introducing the chemical. This minimizes movement and the potential for accidents.

  • Don PPE: Before opening the container, put on your lab coat, chemical safety goggles, and gloves.

  • Container Handling: The compound should be stored in a cool, dark, dry place, often refrigerated (2-8°C).[1] Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing & Dispensing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the solid to a weigh boat. Avoid any actions that could generate dust, such as scraping vigorously or dropping the material from a height.

  • Post-Handling: Once the desired amount is measured, securely close the primary container. Wipe down the spatula and the weighing area with a damp cloth to collect any residual dust, disposing of the cloth in the designated solid chemical waste container.

  • Doffing PPE: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Remove your lab coat and wash your hands thoroughly with soap and water.[2]

Accidents require a calm, prepared response. The following workflow outlines the immediate steps to take.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup (Minor Spill) cluster_first_aid Personal Exposure Alert Alert Personnel Nearby Evacuate Evacuate Immediate Area (if necessary) Alert->Evacuate Major Spill Assess Assess Spill Size & Risk Alert->Assess Minor Spill Don_PPE Don Additional PPE (respirator, double gloves) Assess->Don_PPE Contain Cover with Inert Absorbent (e.g., sand, vermiculite) Don_PPE->Contain Collect Sweep into Labeled Waste Container Contain->Collect Clean Decontaminate Area Collect->Clean Dispose Dispose of waste according to regulations Clean->Dispose Skin IF ON SKIN: Remove contaminated clothing. Wash with soap & water. Seek_Medical Seek Medical Attention Skin->Seek_Medical If irritation persists Eyes IF IN EYES: Rinse cautiously with water for 15 minutes. Seek medical attention. Eyes->Seek_Medical Inhalation IF INHALED: Move to fresh air. Inhalation->Seek_Medical If feeling unwell

Caption: Emergency response workflow for a chemical spill or exposure event.

First Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area gently with plenty of soap and water.[2]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If they feel unwell, call a poison center or doctor.[2][4]

  • Ingestion: Rinse the mouth with water and immediately call a poison center or doctor.[4]

Chemical waste management is a critical part of the laboratory lifecycle, ensuring environmental and personnel safety.

  • Waste Segregation: All materials contaminated with 5-Iodo-1,2,3-trimethylbenzene, including gloves, weigh boats, and cleaning materials, must be placed in a clearly labeled, sealed container for solid chemical waste.

  • Container Management: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Final Disposal: The sealed waste container must be disposed of through a licensed waste disposal contractor, following all local, state, and federal regulations.[5] Do not dispose of it in standard trash or down the drain.[6][7]

By integrating this comprehensive safety and handling framework into your daily operations, you build a resilient and trustworthy system that protects you and your research. This proactive approach ensures that your focus remains on scientific discovery, confident in the knowledge that your foundational safety practices are sound.

References

  • SAFETY DATA SHEET - TCI Chemicals. (2018, October 3). TCI EUROPE N.V.

  • 5-Iodo-1,2,3-trimethylbenzene | 41381-34-4 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

  • SAFETY DATA SHEET. (n.d.). TCI EUROPE N.V.

  • SAFETY DATA SHEET. (n.d.). Sigma-Aldrich Inc.

  • Safety data sheet. (2022, December 1). CPAChem Ltd.

  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22). Thermo Fisher Scientific Chemicals, Inc.

  • SAFETY DATA SHEET. (2026, March 5). Sigma-Aldrich Inc.

  • trimethylbenzene - Safety Data Sheet - ChemicalBook. (n.d.). ChemicalBook.

  • SAFETY DATA SHEET - Airgas. (2016, March 16). Airgas.

  • SAFETY DATA SHEET - Merck Millipore. (n.d.). Sigma-Aldrich Ireland Limited.

  • TRIMETHYL BENZENE (mixed isomers) HAZARD SUMMARY. (n.d.). New Jersey Department of Health.

  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (2025, April 17). FUJIFILM Wako Pure Chemical Corporation.

  • 1,3,5-Trimethylbenzene - Apollo Scientific. (n.d.). Apollo Scientific.

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